The synthesis of phosphoric acid, 2-ethylhexyl ester typically involves several methods:
The molecular formula for phosphoric acid, 2-ethylhexyl ester is with a molecular weight of approximately . The structural representation includes:
O=P(OCC(CC)CCCC)(OCC(CC)CCCC)OCC(CC)CCCC, which describes its connectivity and stereochemistry .| Property | Value |
|---|---|
| Molecular Formula | C8H21O5P |
| Molecular Weight | 228.22 g/mol |
| CAS Number | 12645-31-7 |
Phosphoric acid, 2-ethylhexyl ester participates in various chemical reactions:
The mechanism by which phosphoric acid, 2-ethylhexyl ester exerts its effects primarily relates to its role as a plasticizer and flame retardant:
The compound exhibits corrosive properties and should be handled with care due to potential skin and respiratory irritation upon exposure .
Phosphoric acid, 2-ethylhexyl ester has diverse applications across various scientific and industrial fields:
CAS No.:
CAS No.: 13474-21-0
CAS No.: 17869-27-1
CAS No.: 3240-11-7
CAS No.:
CAS No.: